3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core with a chloro substituent and a tetrahydro-2H-pyran-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common approach is to start with the pyrazolo[4,3-c]pyridine core and introduce the chloro substituent through a halogenation reaction. The tetrahydro-2H-pyran-2-yl group can be introduced via a nucleophilic substitution reaction using an appropriate pyran derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol .
Scientific Research Applications
3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The chloro substituent and the pyrazolo[4,3-c]pyridine core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The tetrahydro-2H-pyran-2-yl group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methoxy-tetrahydro-pyran: Similar in structure but with a methoxy group instead of the pyrazolo[4,3-c]pyridine core.
Tetrahydro-2H-pyran-2-yl derivatives: Compounds with similar tetrahydropyran rings but different substituents.
Uniqueness
3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is unique due to its combination of a chloro substituent, a pyrazolo[4,3-c]pyridine core, and a tetrahydro-2H-pyran-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
1416714-46-9 |
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Molecular Formula |
C11H12ClN3O |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
3-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C11H12ClN3O/c12-11-8-7-13-5-4-9(8)15(14-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2 |
InChI Key |
BGEOVFLBJFZVEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=NC=C3)C(=N2)Cl |
Origin of Product |
United States |
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